molecular formula C6H7F2NO B2921276 [1-(difluoromethyl)-1H-pyrrol-2-yl]methanol CAS No. 1537584-26-1

[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol

Cat. No. B2921276
M. Wt: 147.125
InChI Key: QKIPTBWOZZIALC-UHFFFAOYSA-N
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Description

“[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol” is a chemical compound with the CAS Number: 1537584-26-1 . It has a molecular weight of 147.12 . It is in liquid form .


Molecular Structure Analysis

The InChI Code for “[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol” is 1S/C6H7F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-3,6,10H,4H2 . The InChI key is QKIPTBWOZZIALC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol” is a liquid at room temperature . It has a molecular weight of 147.12 .

Scientific Research Applications

Methanol Dehydrogenases and Methylotrophic Bacteria

Methanol dehydrogenases (MDH) play a pivotal role in methanol utilization by methylotrophic bacteria, catalyzing methanol conversion into formate or formaldehyde. Recent discoveries have highlighted XoxF-MDHs, which are homodimeric proteins utilizing rare-earth elements (REE) instead of calcium, enhancing catalytic efficiency. These enzymes, found in methylotrophic and methanotrophic microorganisms, represent a significant area of metabolic functions and applications in biotechnology, illustrating methanol's versatility beyond its traditional uses (Keltjens, Pol, Reimann, & Camp, 2014).

Lipid Dynamics and Membrane Studies

Methanol's impact on lipid dynamics has been observed in studies using small angle neutron scattering, revealing its ability to accelerate lipid mixing and flip-flop kinetics in membrane models. This sheds light on methanol's role in biomembrane research, influencing the understanding of lipid asymmetry and membrane functionality, essential for cell survival and protein reconstitution studies (Nguyen et al., 2019).

Cluster Detection and Excited States Characterization

Research on clusters with ultrashort-lived electronically excited states, particularly involving 1-H-pyrrolo[3,2-h]quinoline:methanol, utilizes femtosecond multiphoton ionization detected infrared (IR/fsMPI) spectroscopy. This allows for the structural analysis of clusters undergoing fast deactivation or photoreactions, offering insights into the dynamics of excited states and potential applications in photophysics and photochemistry (Nosenko et al., 2006).

Methanol as a Renewable Feedstock

Methanol's role extends to its use as a renewable chemical feedstock, with applications in producing various chemical compounds and as a clean-burning fuel. Innovations in methanol synthesis, including CO2 conversion and utilization for hydrogen storage, highlight its potential in reducing CO2 emissions and supporting sustainable energy solutions (Dalena et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, and H335 . The precautionary statements are P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

[1-(difluoromethyl)pyrrol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-3,6,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPTBWOZZIALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(difluoromethyl)-1H-pyrrol-2-yl]methanol

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